molecular formula C19H26N4O4 B2456824 4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 2034444-82-9

4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

カタログ番号: B2456824
CAS番号: 2034444-82-9
分子量: 374.441
InChIキー: YBZSEJFCEUCCGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a complex chemical compound offered for research and development purposes. This molecule incorporates several pharmaceutically relevant structural features, including a pyridazine ring and a tetrahydro-2H-pyran (THP) moiety. The pyridazine core is a common scaffold in medicinal chemistry , and the tetrahydro-2H-pyran group is known to be utilized in drug design for its potential to favorably influence the physicochemical properties of a molecule . As such, this compound is of significant interest for exploratory research in areas such as drug discovery, medicinal chemistry, and biochemical probing. Researchers can investigate its potential as a key intermediate in synthetic pathways or as a candidate for biological evaluation. The precise mechanism of action and specific research applications are yet to be characterized and represent an area for scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-13-2-3-17(21-20-13)27-16-4-7-22(12-16)19(25)14-10-18(24)23(11-14)15-5-8-26-9-6-15/h2-3,14-16H,4-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSEJFCEUCCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Overview

The compound 4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O4C_{19}H_{26}N_{4}O_{4}, with a molecular weight of approximately 374.441 g/mol. The structural components include:

  • Pyrrolidine rings : Known for their biological significance in various pharmaceuticals.
  • Pyridazine moiety : Associated with diverse pharmacological effects.
  • Tetrahydropyran group : Often enhances solubility and bioavailability.

The biological activity of this compound is hypothesized based on its structural features. Compounds with similar frameworks have been studied for their potential to interact with various biological targets, including:

  • Enzyme inhibition : Particularly in pathways related to cancer and fibrosis.
  • Receptor modulation : Such as the TGF-β receptor I (ALK5), which plays a critical role in tumor progression and tissue fibrosis .

Case Studies and Research Findings

  • Inhibition of ALK5 :
    • A related study identified derivatives that inhibit ALK5 with IC50 values around 25 nM. This suggests that compounds structurally similar to the target may exhibit comparable inhibitory effects on this receptor, potentially leading to antitumor activity .
  • Antimicrobial Activity :
    • Research indicates that compounds featuring pyridazine and pyrrolidine structures have shown promise against microbial infections, highlighting the need for further exploration of this compound's antimicrobial potential.
  • Pharmacokinetic Profile :
    • Preliminary assessments suggest favorable pharmacokinetics for related compounds, indicating that modifications to enhance bioavailability could be beneficial for therapeutic applications .

Synthesis and Optimization

The synthesis of 4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one typically involves multi-step synthetic routes. Key steps include:

  • Formation of the pyrrolidine ring : Utilizing common reagents like oxidizing agents.
  • Introduction of the pyridazine moiety : This step is crucial for imparting biological activity.
  • Final assembly : Combining all functional groups under optimized conditions to enhance yield and minimize by-products.

Potential Applications

Given its structural complexity, this compound may have applications in several fields:

  • Cancer Therapeutics : As an ALK5 inhibitor, it could play a role in cancer treatment strategies.
  • Antimicrobial Agents : Its potential efficacy against microbial pathogens warrants further investigation.

Q & A

Basic: What are the established synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, carbonyl coupling, and cyclization. Key steps include:

  • Pyridazine-pyrrolidine coupling : The 6-methylpyridazin-3-yl ether moiety is introduced via nucleophilic substitution under basic conditions (e.g., NaOH in dichlorethane) .
  • Pyrrolidinone formation : A carbonyl group is introduced via cyclization or coupling agents like EDCI/HOBt. For example, pyrrolidine-1-carbonyl intermediates are formed using carbodiimide-mediated coupling .
  • Tetrahydro-2H-pyran incorporation : The tetrahydropyran (THP) ring is often introduced via reductive amination or alkylation under inert atmospheres .
    Critical Conditions :
  • Temperature control (0–50°C) to prevent side reactions .
  • Use of aqueous HCl (1.0 M) for salt formation and crystallization .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine and pyridazine moieties. For example, coupling constants (J) distinguish axial/equatorial protons in the THP ring .
  • X-ray Crystallography : Used to resolve stereochemistry (e.g., R/S configurations at chiral centers). Crystallographic data for related pyrrolidinone derivatives are reported in Acta Crystallographica .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility can be enhanced via HCl salt formation .
  • Stability :
    • Hydrolytically stable at pH 4–7 but degrades under strongly acidic/basic conditions.
    • Store at −20°C under nitrogen to prevent oxidation of the pyrrolidinone ring .

Advanced: How can researchers optimize synthetic yields when scaling up production?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
  • Workup Optimization : Employ fractional crystallization (e.g., using ethanol/water mixtures) to improve purity and yield (reported yields: 52–70%) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Docking Studies : Re-evaluate binding poses using updated protein structures (e.g., from Cryo-EM) to account for conformational flexibility .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl→ethyl on pyridazine) to test hypotheses about steric/electronic effects .
  • Solvent Correction : Replicate assays in physiologically relevant solvents (e.g., PBS vs. DMSO) to align with in vivo conditions .

Advanced: What strategies are used to design pharmacological assays for this compound?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based acetylcholinesterase (AChE) assays with donepezil as a positive control, monitoring IC50 values .
  • Antimicrobial Testing : Employ microbroth dilution (MIC determination) against Gram-positive/negative strains, referencing CLSI guidelines .
  • Cytotoxicity Screening : Pair bioactivity assays with MTT tests on HEK293 cells to assess selectivity .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Validation :
    • Column: C18 with 5 µm particle size.
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).
    • Validation Parameters: Linearity (R² >0.999), LOD/LOQ (<1 ng/mL), precision (%RSD <2%) .
  • LC-MS/MS : Use deuterated internal standards (e.g., D4-THP) to correct for matrix effects in plasma samples .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。